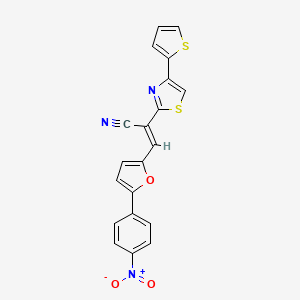

(E)-3-(5-(4-nitrophenyl)furan-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile

Description

The compound (E)-3-(5-(4-nitrophenyl)furan-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a furan ring substituted with a 4-nitrophenyl group and a thiazole ring bearing a thiophen-2-yl substituent. The E-configuration of the acrylonitrile moiety ensures planarity, which may enhance π-conjugation and influence electronic properties. Such structural motifs are common in medicinal chemistry, particularly in anticancer and antimicrobial agents, due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and dipole interactions .

Properties

IUPAC Name |

(E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O3S2/c21-11-14(20-22-17(12-28-20)19-2-1-9-27-19)10-16-7-8-18(26-16)13-3-5-15(6-4-13)23(24)25/h1-10,12H/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWZFOLRUNFHIF-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(5-(4-nitrophenyl)furan-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, supported by relevant data and case studies.

- Molecular Formula : C17H12N2O4S

- Molecular Weight : 336.35 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and thiazole moieties were tested against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen |

|---|---|---|---|

| Compound A | 0.22 | 0.25 | Staphylococcus aureus |

| Compound B | 0.30 | 0.35 | Escherichia coli |

| Compound C | 0.40 | 0.45 | Pseudomonas aeruginosa |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that these compounds are effective against pathogenic bacteria, suggesting that the incorporation of nitrophenyl and furan groups enhances antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. In vitro testing across multiple cancer cell lines revealed promising results.

Table 2: Anticancer Activity Data

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| HL-60 (Leukemia) | 0.024 | 0.086 |

| NCI-H522 (Lung) | 0.038 | 0.092 |

| COLO205 (Colon) | 0.045 | 0.100 |

| MDA-MB-468 (Breast) | 0.050 | 0.110 |

The growth inhibition (GI50) and total growth inhibition (TGI) values indicate that the compound exhibits significant cytotoxicity against various cancer types, particularly leukemia and lung cancer . The structure–activity relationship suggests that the presence of the furan and thiazole rings is crucial for its anticancer efficacy.

Case Studies

- Study on Thiazole Derivatives : A series of thiazole-bearing acrylonitriles were synthesized and evaluated for their anticancer properties, revealing that modifications in the substituents significantly influenced their activity profiles.

- Antimicrobial Efficacy Against Biofilms : Another investigation focused on the ability of related compounds to inhibit biofilm formation in Staphylococcus aureus. The results indicated a substantial reduction in biofilm mass, highlighting the potential of these compounds in treating biofilm-associated infections .

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Conformation

Key Compounds:

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

Structural Insights :

- Compounds 4 (Cl-substituted) and 5 (F-substituted) are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite differing halogen substituents, their crystal packing remains similar, with slight adjustments to accommodate steric and electronic differences .

Table 1: Substituent Impact on Crystal Properties

| Compound | Substituent | Crystal System | Symmetry | Planarity Deviation |

|---|---|---|---|---|

| Target Compound | NO₂ | Not reported | – | Likely planar |

| Compound 4 | Cl | Triclinic | $ P\overline{1} $ | Non-planar (fluorophenyl) |

| Compound 5 | F | Triclinic | $ P\overline{1} $ | Non-planar (fluorophenyl) |

Heterocyclic Core Variations

Key Compounds:

- (E)-2-(4-(4-Chlorophenyl)Thiazol-2-yl)-3-(Thiophen-2-yl)Acrylonitrile

- 2-(4-Fluorophenyl)-3-[5-(4-Nitrophenyl)-1,3,4-Thiadiazol-2-yl]-1,3-Thiazolidin-4-one

Structural Insights :

- Replacing the furan ring in the target compound with a thiadiazole (as in ) reduces aromaticity but introduces additional nitrogen atoms, which may enhance hydrogen-bonding capabilities.

- The thiophen-2-yl substituent in both the target compound and ’s analog contributes to π-π stacking but differs in electronic effects due to the absence of a nitro group .

Table 2: Heterocyclic Core Comparison

Nitro Group Positioning and Electronic Effects

Key Compounds:

- (2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Acrylonitrile

- 4-(4′-Nitrophenyl)-N-Tosylthiazol-2-Amine

Structural Insights :

- The nitro group in the target compound is positioned on the furan ring, whereas in and , it resides on the thiazole or aryl rings. This positional difference modulates electron density distribution, affecting reactivity and binding affinity.

- Nitro groups enhance electrophilicity, making compounds more reactive in nucleophilic substitution reactions compared to methoxy or halogen substituents .

Q & A

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

- Best Practices :

- Detailed Reaction Logs : Document stoichiometry, solvent purity, and reaction time/temperature.

- Cross-Lab Validation : Share samples for independent NMR/X-ray validation to confirm structural integrity .

- Reference Standards : Use commercially available fragments (e.g., 4-nitrophenylfuran) as internal controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.